Cas no 1185296-16-5 (3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride)
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidinehydrochloride
- 3-Isopropyl-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride
- 5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride
- 0257AD
- 3-Isopropyl-5-(piperidin-3-yl)-1,2,4-oxadiazolehydrochloride
- MFCD12028440
- 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine HCl
- AKOS015846881
- 1185296-16-5
- 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
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- MDL: MFCD12028440
- Inchi: 1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-4-3-5-11-6-8;/h7-8,11H,3-6H2,1-2H3;1H
- InChI Key: DINKPPXPUHBFIP-UHFFFAOYSA-N
- SMILES: Cl.O1C(C2CNCCC2)=NC(C(C)C)=N1
Computed Properties
- Exact Mass: 231.1138399g/mol
- Monoisotopic Mass: 231.1138399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM487878-1g |
3-Isopropyl-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride |
1185296-16-5 | 95% | 1g |
$110 | 2023-02-18 | |
| Chemenu | CM487878-5g |
3-Isopropyl-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride |
1185296-16-5 | 95% | 5g |
$297 | 2023-02-18 | |
| 1PlusChem | 1P009106-1g |
3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride |
1185296-16-5 | 95% | 1g |
$61.00 | 2025-02-24 | |
| A2B Chem LLC | AE20406-1g |
3-Isopropyl-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride |
1185296-16-5 | 95% | 1g |
$61.00 | 2024-04-20 |
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
3-(3-Isopropyl-1,2,4-Oxadiazol-5-yl)Piperidine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1185296-16-5, known as 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperidine ring with an oxadiazole moiety. The oxadiazole group, a five-membered ring containing two nitrogen atoms and one oxygen atom, is a key feature of this molecule and contributes to its diverse chemical properties.
Recent studies have highlighted the potential of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride in various applications. For instance, researchers have explored its role as a building block in the synthesis of bioactive compounds. The piperidine ring, a six-membered saturated ring with one nitrogen atom, is known for its ability to form hydrogen bonds and participate in various chemical reactions. This makes the compound highly versatile in organic synthesis.
The synthesis of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves a multi-step process that typically includes the formation of the oxadiazole ring followed by its coupling with the piperidine moiety. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For example, the use of transition metal catalysts has been shown to significantly improve the yield and purity of the final product.
In terms of pharmacological activity, this compound has been investigated for its potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated that 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride exhibits moderate inhibitory effects on cyclooxygenase enzymes (COX), which are key players in inflammation. This suggests that it could be developed into a therapeutic agent for conditions such as arthritis or other inflammatory diseases.
Beyond its pharmacological applications, this compound has also been explored in materials science. The oxadiazole group's ability to form strong hydrogen bonds makes it suitable for use in supramolecular chemistry. Researchers have utilized this property to design self-assembling materials with potential applications in drug delivery systems and sensors.
From an environmental standpoint, recent studies have focused on the biodegradability and toxicity of 3-(3-isopropyl-1,2,4-Oxadiazol) derivatives. These studies aim to ensure that such compounds can be safely used in industrial and medical applications without posing risks to ecosystems or human health.
In conclusion, 3-(3-isopropyl
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